1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine
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Overview
Description
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolo[4,3-b]pyridazine core, a piperazine ring, and a pyridine sulfonyl group, making it a unique and versatile molecule.
Scientific Research Applications
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
The primary target of 3-Methyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is the AKT protein, a key player in the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth, and its dysregulation is often associated with cancer .
Mode of Action
3-Methyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine interacts with its target by inhibiting the phosphorylation of AKT . This inhibition disrupts the normal functioning of the PI3K/AKT/mTOR pathway, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway, which is involved in various cellular processes, including cell growth, proliferation, and survival . By inhibiting AKT phosphorylation, the compound disrupts this pathway, potentially leading to the death of cancer cells .
Pharmacokinetics
Its ability to inhibit akt phosphorylation suggests that it may have good bioavailability and can effectively reach its target within cells .
Result of Action
The inhibition of AKT phosphorylation by 3-Methyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine can lead to the disruption of the PI3K/AKT/mTOR pathway . This disruption can result in the death of cancer cells, providing a potential therapeutic effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine typically involves multiple steps, starting with the preparation of the triazolo[4,3-b]pyridazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with dicarbonyl compounds can lead to the formation of the triazolo[4,3-b]pyridazine ring .
These steps often require the use of reagents such as N,N-diisopropylethylamine (DIPEA) and isoamyl nitrite in solvents like dimethylformamide (DMF) or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), acetic acid, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
- 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methyl-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2S/c1-12-17-18-14-4-5-15(19-22(12)14)20-7-9-21(10-8-20)25(23,24)13-3-2-6-16-11-13/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWURNZHOHSYRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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